1-(4-Chlorophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol
Description
1-(4-Chlorophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol is a β-blocker-like compound featuring a propan-2-ol backbone substituted with a 4-chlorophenoxy group and a 4-ethylpiperazine moiety. This structure confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic applications targeting adrenergic or ion channels. Its synthesis typically involves reacting epoxide intermediates with amines, as seen in related compounds .
Properties
Molecular Formula |
C15H23ClN2O2 |
|---|---|
Molecular Weight |
298.81 g/mol |
IUPAC Name |
1-(4-chlorophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C15H23ClN2O2/c1-2-17-7-9-18(10-8-17)11-14(19)12-20-15-5-3-13(16)4-6-15/h3-6,14,19H,2,7-12H2,1H3 |
InChI Key |
KPJRIDHMLWHCQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Biological Activity
1-(4-Chlorophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol, also known as EVT-5230594, is a compound that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H29ClN2O
- Molecular Weight : 302.88 g/mol
- CAS Number : 1216901-58-4
Research indicates that 1-(4-Chlorophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol acts primarily as a selective agonist for the D3 dopamine receptor (D3R). Its selectivity is significant as it exhibits minimal activity at the D2 dopamine receptor (D2R), which is crucial to mitigate side effects commonly associated with D2R activation, such as impulse control disorders.
Key Findings:
- Dopamine Receptor Activity :
- Neuroprotective Effects :
Case Study 1: Neuroprotection in Animal Models
In a study involving mice treated with MPTP, administration of 1-(4-Chlorophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol resulted in reduced neurodegeneration in dopaminergic neurons. The compound's ability to activate D3R was linked to enhanced survival of these neurons, indicating its potential as a treatment for Parkinson's disease .
Case Study 2: Selectivity and Safety Profile
A comparative analysis of various compounds indicated that while many D3R agonists also activate D2R, this particular compound's selectivity reduces the risk of adverse effects. This was demonstrated through binding affinity studies where it showed weak inhibition at the D2R .
Data Table: Comparison of Dopamine Receptor Activity
| Compound | D3R EC50 (nM) | D3R Emax (%) | D2R EC50 (nM) | D2R Emax (%) | D2R IC50 (nM) |
|---|---|---|---|---|---|
| EVT-5230594 | 710 ± 150 | 102 ± 4.2 | >100,000 | ND | 15,700 ± 3,000 |
| Other Agonist A | 278 ± 62 | 36 ± 3.1 | Inactive | Inactive | 9,000 ± 3,700 |
| Other Agonist B | 98 ± 21 | 95 ± 6 | >100,000 | ND | 6,800 ± 1,400 |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
The compound shares a common scaffold with several analogues but differs in substituents on the piperazine/amine group and the aromatic phenoxy moiety. Key structural variations are summarized below:
Table 1: Structural Comparison of Selected Analogues
Key Observations :
- Phenoxy Group: The 4-chlorophenoxy moiety is conserved in many analogues, but substitutions like naphthyloxy () or methoxy () alter electronic properties and receptor binding .
Pharmacological and Functional Comparisons
- β-Blocker Activity : Compounds with naphthyloxy groups () are marketed as β-blockers (e.g., Avishot , Flivas ), indicating the scaffold’s relevance in cardiovascular therapeutics .
- Selectivity : The 4-ethylpiperazine group in the target compound may reduce off-target effects compared to bulkier substituents, as seen in dimeric structures like 7-N-Etppz .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
